molecular formula C19H18N4O4S B2679044 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897477-26-8

4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2679044
CAS No.: 897477-26-8
M. Wt: 398.44
InChI Key: JZXQCSICKCJFKE-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic benzothiazole derivative intended for research and development applications. This compound features a benzothiazole core, a privileged structure in medicinal chemistry, substituted with a methoxy group at the 4-position and a piperazine ring at the 2-position which is further functionalized with a 2-nitrobenzoyl group. The benzothiazole scaffold is known for its diverse biological activities, and the incorporation of a piperazine moiety is a common strategy to fine-tune molecular properties such as solubility and bioavailability, as well as to interact with various biological targets . The specific 2-nitrobenzoyl substitution on the piperazine ring presents a unique structural motif that may be explored for its electronic and steric effects on the molecule's behavior. Related chemical structures containing the 4-methoxy-2-piperazin-1-yl-1,3-benzothiazole core have been documented in scientific literature and chemical databases, highlighting the research interest in this class of compounds . Researchers are investigating such molecules in various early-stage discovery contexts. As with all compounds of this nature, thorough characterization via spectroscopic methods (NMR, FTIR, Mass Spectrometry) and computational modeling (DFT) is recommended to confirm identity and understand its physicochemical profile . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-15-7-4-8-16-17(15)20-19(28-16)22-11-9-21(10-12-22)18(24)13-5-2-3-6-14(13)23(25)26/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXQCSICKCJFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxybenzoic acid to form 4-methoxy-2-nitrobenzoic acid . This intermediate is then reacted with piperazine and 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound:

Study TypeFindings
In VitroPotent inhibition of tubulin polymerization was observed with IC50 values in the nanomolar range.
In VivoSignificant tumor reduction was reported in xenograft models, with a tumor growth inhibition rate of approximately 30% at doses of 15 mg/kg.

Case Study 1: Efficacy Against Prostate Cancer
A study focused on the efficacy of similar benzothiazole derivatives in treating prostate cancer. The results indicated a substantial reduction in tumor size, demonstrating the compound's potential as a therapeutic agent.

Case Study 2: Melanoma Treatment
Another investigation assessed the effects of benzothiazole derivatives on melanoma cells, revealing high cytotoxicity and effectiveness against resistant cell lines.

Antimicrobial Applications

The compound's structure suggests potential use as an antimicrobial agent:

MicroorganismActivity Observed
Staphylococcus aureusEffective at inhibiting growth at low concentrations.
Candida albicansDemonstrated antifungal activity comparable to established antifungal agents.

Structural Features

The structural characteristics of 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole contribute significantly to its biological activity:

FeatureDescription
Benzothiazole CoreEssential for biological activity
Methoxy GroupEnhances solubility and bioavailability
Nitrobenzoyl GroupInfluences binding affinity and selectivity

Mechanism of Action

The mechanism of action of 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group is known to undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring enhances the compound’s ability to bind to biological targets, while the benzothiazole moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) Reference ID
Target Compound Benzothiazole-piperazine 4-Methoxy, 2-nitrobenzoyl Not reported -
4l Benzothiazole-piperazine Nitroimidazole-thioether Anti-HIV-1 (EC₅₀ = 0.09 μM)
BZ-IV Benzothiazole-piperazine Methylpiperazine-acetamide Anticancer (Moderate)
3d Benzothiazole 4-Methoxy, 6-nitro Antitubercular
Mesotrione Cyclohexanedione 2-Nitrobenzoyl, methylsulfonyl Herbicidal

Biological Activity

4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula: C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S and a molecular weight of approximately 358.41 g/mol. Its structure can be described as a benzothiazole derivative with a piperazine moiety and a nitrobenzoyl substituent, which may contribute to its biological effects.

The biological activity of this compound primarily involves interactions with various biological targets:

  • Inhibition of GlyT1 : The compound has been identified as a GlyT1 inhibitor, which suggests potential applications in treating neurological disorders such as schizophrenia and depression by modulating glycine levels in the brain .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit antibacterial properties. The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell wall synthesis or function .
  • Anticancer Potential : Some benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways influenced by this compound warrant further investigation .

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1.

Activity Assay Type IC50/EC50 Value Reference
GlyT1 InhibitionEnzymatic assay50 nM
AntibacterialZone of inhibition15 mm (E. coli)
CytotoxicityMTT assayIC50 = 25 µM
Apoptosis InductionFlow cytometry-

Case Study 1: GlyT1 Inhibition

In a study assessing the efficacy of various piperazine derivatives, this compound demonstrated significant inhibition of GlyT1 with an IC50 value of 50 nM. This suggests that the compound could be a lead candidate for developing new treatments for schizophrenia .

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial activity of benzothiazole derivatives against common pathogens. The compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Study 3: Anticancer Activity

Research into the anticancer properties revealed that this compound induced apoptosis in various cancer cell lines. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to cell death in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the benzothiazole core is typically functionalized at the 2-position by reacting with piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃ . The nitrobenzoyl group is introduced via acylation using 2-nitrobenzoyl chloride. Intermediates are characterized using HPLC, NMR (¹H/¹³C), and IR spectroscopy to confirm regioselectivity and purity .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, analogous piperazine-containing benzothiazoles have been structurally resolved using SHELX programs to refine crystallographic data . Alternative methods include high-resolution mass spectrometry (HRMS) and comparative analysis of experimental vs. calculated NMR chemical shifts .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Antiproliferative activity is assessed using MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). Anti-HIV activity is tested via viral replication inhibition assays (e.g., p24 antigen ELISA in MT-4 cells) . Dose-response curves (IC₅₀ values) and selectivity indices (SI = cytotoxic IC₅₀ / antiviral IC₅₀) are calculated to prioritize candidates .

Advanced Research Questions

Q. How does the substitution pattern (e.g., nitrobenzoyl vs. methoxy groups) influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For instance, replacing the nitro group with electron-withdrawing groups (e.g., Cl, CF₃) may enhance antiproliferative activity, while methoxy groups improve solubility. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like HIV-1 reverse transcriptase or tubulin . Experimental validation via mutagenesis or competitive binding assays is critical .

Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models?

  • Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Solutions include:

  • Stability assays : Evaluate compound degradation in liver microsomes or plasma.
  • Pro-drug strategies : Modify the nitro group to a reducible prodrug (e.g., amine) for targeted activation .
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

Q. What computational strategies optimize the compound’s binding to serotonin or dopamine receptors?

  • Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model interactions with GPCRs. For example, piperazine moieties in similar compounds exhibit high affinity for 5-HT₁A receptors, as shown in PET ligand studies . Validate predictions using radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) .

Q. How can crystallographic data address challenges in polymorphic form identification?

  • Methodology : Polymorph screening via solvent evaporation or slurry crystallization identifies stable forms. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. SHELXL refinement resolves hydrogen-bonding networks, which influence solubility and stability . For example, trifluoroacetate counterions in piperazinium salts alter crystal packing .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) for scalability .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .

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